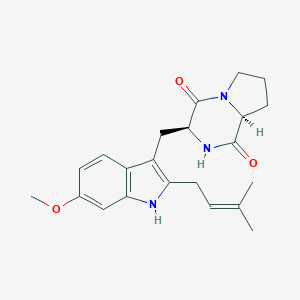

Tryprostatin A

描述

Tryprostatin A is a secondary metabolite isolated from a marine fungal strain Aspergillus fumigatus BM939 . It is an important type of metabolic cyclic dipeptide containing a tryptophan (Trp) unit . It has been reported that Tryprostatin A completely inhibited cell cycle progression of tsFT210 cells in the G2/M phase .

Synthesis Analysis

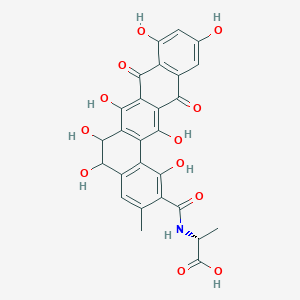

The total synthesis of Tryprostatin A has been achieved by several groups . The key Trp skeletons were synthesized from the inexpensive, readily available alanine via a Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation . A subsequent C2-selective prenylation of the resulting 6-OMe-Trp by Pd/norbornene-promoted C–H activation led to the total synthesis of Tryprostatin A in 12 linear steps from alanine with 25% overall yield .Molecular Structure Analysis

Tryprostatin A is a diketopiperazine . Its molecular formula is C22H27N3O3 . The average mass is 381.468 Da and the monoisotopic mass is 381.205231 Da .Chemical Reactions Analysis

The synthesis of Tryprostatin A involves several chemical reactions, including a Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation and a C2-selective prenylation of the resulting 6-OMe-Trp by Pd/norbornene-promoted C–H activation .科学研究应用

在癌细胞系中的细胞毒性

Tryprostatin A表现出显著的细胞毒性,对各种人类癌细胞系具有作用。赵等人(2002年)发现,虽然tryprostatin A及其立体异构体在拓扑异构酶II或微管蛋白基础的检测中没有显著作用,但其中一个对映异构体在检测的癌细胞系中表现出比依托泊苷更强的细胞毒性。这表明在癌症治疗中可能存在应用潜力,尤其考虑到tryprostatin B衍生物的独特立体化学(Zhao et al., 2002)。此外,Jain等人(2008年)确定了tryprostatin A类似物中必要的细胞毒活性的关键结构特征。他们发现,某些构型对于抑制拓扑异构酶II和微管聚合都是必不可少的,突显了该化合物作为抗肿瘤抗有丝分裂剂的潜力(Jain et al., 2008)。

增强生产技术

Maiya等人(2009年)通过在曲霉中表达来自fumitremorgin簇的基因,显著改善了tryprostatin B相关化合物的生产。这种方法利用了真菌基因组序列和基因功能知识,表明这种方法可能适用于tryprostatin A的生产(Maiya et al., 2009)。

作为细胞周期抑制剂的作用

Tryprostatin A在哺乳动物细胞周期的G2/M期抑制,展示了其作为细胞周期抑制剂的作用。这一功能在其作为治疗快速细胞分裂疾病(如癌症)的潜在用途中至关重要。王等人(2000年)对tryprostatin B和去甲氧基富莫脱蘑菇碱C类似物的合成和评价提供了对该化合物机制和在疾病治疗中潜在应用的进一步见解(Wang et al., 2000)。

在生物研究中的应用

Tryprostatin A在生物研究中作为生物探针,特别是在细胞周期分析中发挥作用。小田(2003年)讨论了如何利用tryprostatin A来解剖各种生物功能,特别是在理解微管聚合及其与微管的相互作用方面(Osada, 2003)。

未来方向

属性

IUPAC Name |

(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRPVPHNDQHWLJ-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017629 | |

| Record name | Tryprostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tryprostatin A | |

CAS RN |

171864-80-5 | |

| Record name | Tryprostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

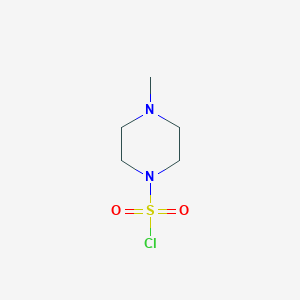

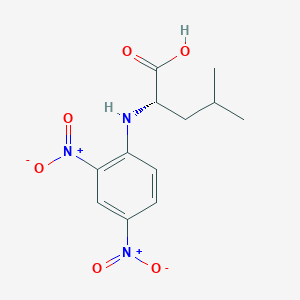

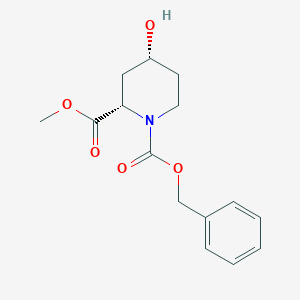

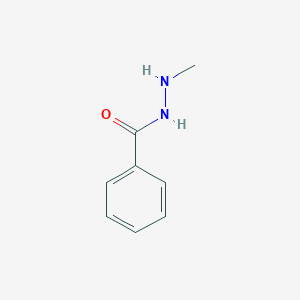

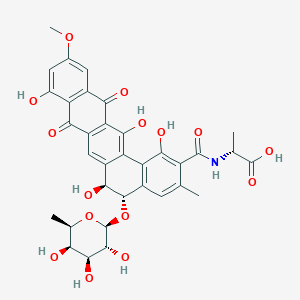

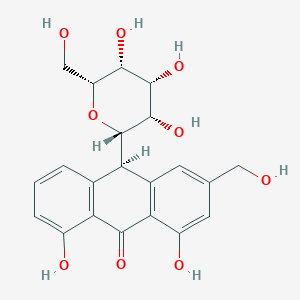

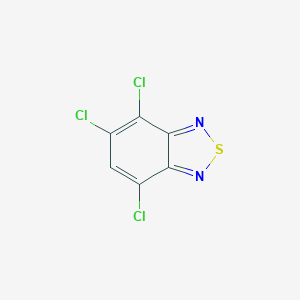

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。